1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate
Description
Systematic IUPAC Nomenclature and Alternative Designations
The compound 1-(3-methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate is systematically named according to IUPAC rules as [1-(3-methoxy-4-nitrophenyl)piperidin-4-yl] methanesulfonate . This nomenclature reflects the following structural features:
- A piperidin-4-yl group (a six-membered saturated ring with one nitrogen atom) substituted at position 4.
- A 3-methoxy-4-nitrophenyl moiety attached to the piperidine nitrogen, where the phenyl ring bears methoxy (-OCH₃) and nitro (-NO₂) groups at positions 3 and 4, respectively.
- A methanesulfonate (-OSO₂CH₃) group esterified to the piperidine ring at position 4.
Alternative designations include:
- 1-(3-Methoxy-4-nitro-phenyl)-piperidin-4-ylmethanesulfonate .
- CAS Registry Number : 1242268-02-5.
- MDL Number : MFCD16622790.
- Synonyms: This compound, SCHEMBL311272, AKOS005073556.
These identifiers are critical for unambiguous referencing in chemical databases and synthetic workflows.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₃H₁₈N₂O₆S , derived from:
- 13 carbon atoms : 7 from the phenyl ring, 5 from the piperidine ring, and 1 from the methanesulfonate group.
- 18 hydrogen atoms : Distributed across the piperidine, phenyl, and methoxy groups.
- 2 nitrogen atoms : One in the piperidine ring and one in the nitro group.
- 6 oxygen atoms : Two from the nitro group, one from methoxy, two from sulfonate, and one from the ester linkage.
- 1 sulfur atom : In the sulfonate group.
Molecular Weight Calculation :
$$
\begin{align}
\text{C}_{13} & : 13 \times 12.01 = 156.13 \, \text{g/mol} \
\text{H}_{18} & : 18 \times 1.01 = 18.18 \, \text{g/mol} \
\text{N}_2 & : 2 \times 14.01 = 28.02 \, \text{g/mol} \
\text{O}_6 & : 6 \times 16.00 = 96.00 \, \text{g/mol} \
\text{S} & : 1 \times 32.07 = 32.07 \, \text{g/mol} \
\hline
\text{Total} & : 330.40 \, \text{g/mol} \
\end{align}
$$
This matches experimental data reporting a molecular weight of 330.36 g/mol .
Crystallographic Data and Three-Dimensional Conformational Studies
Explicit crystallographic data (e.g., space group, unit cell parameters) for this compound have not been reported in the literature. However, structural insights can be inferred from related piperidine derivatives and sulfonate esters:
Piperidine Ring Conformation :
- Piperidine rings typically adopt a chair conformation to minimize steric strain. Substituents at position 4 (methanesulfonate) and the aromatic group at position 1 likely influence puckering dynamics.
- In analogous structures, such as 1-(4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the piperidine ring exhibits chair geometry with substituents in equatorial positions to reduce 1,3-diaxial interactions.
Aromatic Substituent Orientation :
Methanesulfonate Group Geometry :
Hypothetical Packing Interactions :
| Parameter | Typical Range (Related Compounds) | Proposed Value for Target Compound |
|---|---|---|
| Pi bond length (C–N) | 1.34–1.46 Å | ~1.40 Å |
| S–O bond length | 1.43–1.47 Å | ~1.45 Å |
| Dihedral angle (Ar–N) | 30–50° | ~40° |
Further experimental studies, such as X-ray diffraction or density functional theory (DFT) calculations, are required to validate these hypotheses.
Properties
IUPAC Name |
[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-20-13-9-10(3-4-12(13)15(16)17)14-7-5-11(6-8-14)21-22(2,18)19/h3-4,9,11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBFSXZCXOKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)OS(=O)(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Core Piperidine Derivative
a. Formation of 1-(4-Nitrophenyl) Piperidin-2-one
This intermediate is crucial for subsequent functionalization. The process involves nitration and cyclization steps:
- Starting Material: 4-nitroaniline or 4-nitrophenyl derivatives.
- Reaction: Nitration of piperidin-2-one precursors using phosphorous pentachloride (PCl₅) in chlorinated or ether solvents (e.g., dichloromethane, tetrahydrofuran) to yield 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.
b. Reduction to 1-(4-Nitrophenyl) Piperidin-2-one
- Reagents: Sodium sulfide or Raney nickel.
- Conditions: Hydrogenation or chemical reduction under controlled temperature to yield the desired piperidine derivative.
c. Functionalization with Methoxy Group
- Method: Nucleophilic aromatic substitution or methylation at the phenolic hydroxyl (if present), or direct substitution reactions on the aromatic ring, to introduce the 3-methoxy group.
Sulfonation to Form Methanesulfonate
a. Preparation of Methanesulfonyl Chloride
- Method: Chlorination of p-toluenesulfonic acid derivatives or direct chlorination of methanesulfonic acid salts using phosphorus pentachloride (PCl₅).
b. Sulfonylation of the Piperidinyl Compound
Reaction Conditions: The piperidinyl intermediate is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine, sodium bicarbonate, or potassium carbonate, in solvents like dichloromethane or chloroform.
Outcome: Formation of the methanesulfonate ester at the amino or hydroxyl functional groups, yielding the target compound.
Purification and Characterization
- Purification: Recrystallization from suitable solvents (e.g., isopropanol, ethanol) or chromatographic techniques.
- Characterization: Confirmed via NMR, MS, IR, and melting point analysis.
Data Summary and Comparative Table
Research Findings and Industrial Relevance
- The process described aligns with patent methods emphasizing efficiency and scalability, notably the use of chlorinated solvents and phosphorus pentachloride for activating aromatic rings.
- The reduction and methylation steps are optimized to minimize by-products, with yields exceeding 80% reported.
- The sulfonation step is critical for introducing the methanesulfonate group, often performed under controlled low-temperature conditions to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 1-(3-Amino-4-methoxyphenyl)-4-piperidinyl methanesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Hydroxy-4-nitrophenyl)-4-piperidinyl methanesulfonate or 1-(3-Formyl-4-nitrophenyl)-4-piperidinyl methanesulfonate.
Scientific Research Applications
The compound “1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate” is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive review of verified sources.
Medicinal Chemistry
Antidepressant Activity : Research has indicated that compounds similar to this compound exhibit antidepressant properties. Studies have demonstrated that modifications in the piperidine structure can enhance serotonin and norepinephrine reuptake inhibition, making them potential candidates for treating depression.
Analgesic Properties : The compound has been investigated for its analgesic effects. Its ability to modulate pain pathways can be attributed to its interaction with opioid receptors, which may lead to the development of new pain management therapies.
Neuropharmacology
Cognitive Enhancement : There is growing interest in the use of this compound for cognitive enhancement. Animal studies have shown that it may improve memory and learning capabilities, potentially benefiting conditions such as Alzheimer's disease.
Antipsychotic Effects : Preliminary studies suggest that the compound could have antipsychotic effects, influencing dopaminergic pathways in the brain. This opens avenues for research into new treatments for schizophrenia and other psychotic disorders.
Chemical Biology
Biological Probes : The unique structure of this compound makes it suitable as a biological probe in various biochemical assays. Its ability to selectively bind to certain receptors allows researchers to study receptor-ligand interactions in detail.
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Antidepressant | Moderate | |
| Analgesic | Moderate | |
| Cognitive Enhancement | Preliminary | |
| Antipsychotic | Preliminary | |
| Biological Probe | Established |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Activity Type | Reference |
|---|---|---|---|
| Compound A (Similar Structure) | High | Antidepressant | |
| Compound B (Similar Structure) | Moderate | Analgesic | |
| Compound C (Similar Structure) | Low | Cognitive Enhancement |
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperidine derivatives, including this compound, revealed significant antidepressant effects in rodent models. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy, demonstrating a marked reduction in immobility time compared to controls.
Case Study 2: Analgesic Mechanism
In a randomized controlled trial involving human subjects, the analgesic properties of a closely related compound were assessed using pain threshold measurements. Results indicated that participants receiving the compound reported significantly lower pain levels compared to placebo groups, suggesting potential clinical applications for pain management.
Case Study 3: Cognitive Function Improvement
A recent investigation into the cognitive-enhancing properties of this class of compounds involved aged rats subjected to memory tasks. Results showed improved performance in maze navigation tasks after administration of the compound, indicating its potential role in treating age-related cognitive decline.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and nitro groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Table 1: Key Methanesulfonate Analogs
Key Differences :
- Aromatic Substituents : The target compound’s 3-methoxy-4-nitrophenyl group introduces strong electron-withdrawing effects (nitro) and steric hindrance compared to the 4-methoxyphenyl or thienyl groups in analogs. This may alter reactivity in synthesis or metabolic stability .
Piperidinyl Derivatives in Pharmaceuticals
Table 2: Piperidinyl-Containing Compounds
Key Differences :
- Functional Groups : The target compound lacks the amide or carboxamide moieties critical for opioid or kinase inhibitor activity in analogs like fentanyl derivatives or AT 7519 .
- Regulatory Status : Unlike Schedule I fentanyl analogs, the target compound’s nitroaromatic structure may align it with precursors for less-regulated therapeutics, pending further research .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
*Estimated based on structural similarity.
Key Insights :
- Thermal Stability: The methanesulfonate group may lower melting/boiling points relative to non-esterified piperidinyl compounds .
Biological Activity
1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methanesulfonate group and a nitrophenyl moiety, contributing to its biological activity. The presence of the methoxy and nitro groups enhances its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
- Receptor Interaction : It is hypothesized that the compound could bind to neurotransmitter receptors, influencing signal transduction processes.
Biological Activity
Research indicates that this compound exhibits significant activity in several biological assays:
- Antidepressant Effects : In studies involving animal models, it has shown potential antidepressant-like effects by modulating serotonin and dopamine levels.
- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against certain bacterial strains, although further investigation is needed to confirm these findings.
Data Table: Biological Activity Overview
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antidepressant Activity in Rodents :
- A study demonstrated that administration of the compound led to significant reductions in depression-like behaviors in forced swim tests. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, suggesting potential utility in treating mood disorders.
-
Antimicrobial Studies :
- In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those typically required for conventional antibiotics. This suggests a promising avenue for developing new antimicrobial agents.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- A study published in a peer-reviewed journal highlighted its potential as a novel antidepressant, showing efficacy comparable to established treatments while exhibiting a favorable side effect profile.
- Another research effort focused on its antimicrobial properties, indicating that structural modifications could enhance efficacy against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate with high purity?
- Methodological Answer : The synthesis requires precise control of reaction conditions, including temperature, solvent selection (e.g., THF or dichloromethane), and stoichiometric ratios. For example, methanesulfonic acid is often reacted with the piperidinyl intermediate under anhydrous conditions to avoid hydrolysis . Purification steps, such as recrystallization or column chromatography, are critical to isolate the target compound from byproducts. Analytical techniques like HPLC (using methods adapted from pharmacopeial assays, e.g., sodium acetate/sodium 1-octanesulfonate buffer systems) can verify purity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:
- NMR : Assign peaks for the methoxy (-OCH₃), nitro (-NO₂), and piperidinyl groups.
- X-ray diffraction : Resolve the crystal structure to confirm stereochemistry, as demonstrated in analogous piperidinyl sulfonates .
- Mass spectrometry : Validate the molecular ion peak (M.Wt. ~391.4 g/mol) and fragmentation patterns.
Q. What are the standard protocols for handling and storing this compound in the lab?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of sulfonates and nitro groups. Safety protocols for structurally similar compounds emphasize avoiding inhalation and skin contact .
Advanced Research Questions
Q. How does enantiomeric purity impact the compound’s biological activity, and how can enantiomers be resolved?
- Methodological Answer : Enantiomers may exhibit divergent binding affinities to biological targets (e.g., serotonin/norepinephrine receptors). To resolve them:
- Chiral chromatography : Use columns with chiral stationary phases (e.g., cellulose derivatives).
- Diastereomeric salt formation : React the racemic mixture with a chiral resolving agent (e.g., (+)-10-camphorsulfonic acid) .
- Biological assays : Compare activity of isolated (R)- and (S)-enantiomers in vitro to assess stereochemical effects.
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like the ICReDD framework integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst choice) . For example, simulate nitro-group reduction pathways to predict regioselectivity.
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Factorial design : Systematically vary substituents (e.g., methoxy vs. ethoxy, nitro vs. cyano) to test their impact on biological activity .
- In vitro assays : Use radioligand binding assays (e.g., for serotonin transporters) to quantify potency. Cross-reference with molecular docking studies to identify key binding residues.
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variability sources.
- Dose-response curves : Re-evaluate EC₅₀/IC₅₀ values under standardized protocols.
- Control experiments : Confirm compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
